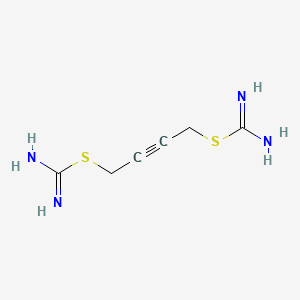![molecular formula C25H14F3IN6O4 B11702656 N-[3-(4-iodophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11702656.png)
N-[3-(4-iodophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-iodophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
The synthesis of N-[3-(4-iodophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be achieved through a multi-step process involving the formation of the triazolopyrimidine core followed by functionalization with various substituents. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a tandem reaction leading to the desired product . This method is catalyst-free and eco-friendly, making it suitable for industrial-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions.
Condensation: The triazolopyrimidine core can undergo condensation reactions with various electrophiles.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(4-iodophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Sciences: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It is used to study the interactions between small molecules and biological macromolecules, providing insights into drug-receptor interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain kinases, thereby blocking the signaling pathways that promote cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines, such as:
1,2,4-triazolo[1,5-a]pyridines: Known for their biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Thiazolo[3,2-b][1,2,4]triazoles: These compounds are synthesized via one-pot catalyst-free procedures and have applications in medicinal chemistry.
N-[3-(4-iodophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of substituents, which confer specific biological and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C25H14F3IN6O4 |
|---|---|
Molecular Weight |
646.3 g/mol |
IUPAC Name |
N-[3-(4-iodophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C25H14F3IN6O4/c26-25(27,28)21-13-20(14-4-2-1-3-5-14)31-24-32-22(33-34(21)24)23(36)30-16-10-17(35(37)38)12-19(11-16)39-18-8-6-15(29)7-9-18/h1-13H,(H,30,36) |
InChI Key |
YCNDEWDXXONFOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)OC5=CC=C(C=C5)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11702577.png)
![Methyl 3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]propanoate](/img/structure/B11702578.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11702579.png)
![4-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11702581.png)
![(5E)-3-(prop-2-en-1-yl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B11702582.png)
![6-bromo-3-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11702599.png)
![N-[2-oxo-2-phenyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide](/img/structure/B11702621.png)

![Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B11702632.png)
![N,N'-[benzene-1,4-diyldi(E)methylylidene]bis(2-bromo-4-nitroaniline)](/img/structure/B11702635.png)


![2-({4-bromo-2-[(2-chlorophenyl)carbonyl]phenyl}amino)-N,N,N-trimethyl-2-oxoethanaminium](/img/structure/B11702643.png)
![2-{[(5-bromo-2-methylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11702647.png)
